3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide
3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and reactivity of 3,3-dimethyloxetane. This versatile cyclic ether is a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry, primarily due to the unique reactivity imparted by its strained four-membered ring.
Core Chemical and Physical Properties
3,3-Dimethyloxetane is a colorless liquid at room temperature with a characteristic ether-like odor.[1] Its core physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 6921-35-3[2] |
| Molecular Formula | C₅H₁₀O[2] |
| Molecular Weight | 86.13 g/mol [2] |
| IUPAC Name | 3,3-Dimethyloxetane |
| Synonyms | β,β-Dimethyloxetane, 3,3-Dimethyloxacyclobutane, 3,3-Dimethyltrimethylene oxide[3] |
| InChI | InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
| InChIKey | RVGLUKRYMXEQAH-UHFFFAOYSA-N |
| SMILES | CC1(C)COC1 |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Colorless liquid[1] |
| Density | 0.835 g/mL at 25 °C |
| Boiling Point | 81 °C at 765 mmHg |
| Refractive Index (n²⁰/D) | 1.399 |
| Flash Point | -9 °C (closed cup) |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Spectral data available |
| IR Spectroscopy | Spectral data available[4] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 3,3-dimethyloxetane are provided below. These protocols are based on established chemical principles and information gathered from various sources.
Synthesis of 3,3-Dimethyloxetane
A common and effective method for the synthesis of 3,3-dimethyloxetane is the intramolecular Williamson ether synthesis, starting from a suitably substituted propane (B168953) derivative. One such route begins with 2,2-dimethyl-1,3-propanediol.[5]
Protocol 1: Synthesis via Intramolecular Cyclization of Monotosylated 2,2-dimethyl-1,3-propanediol [5]
This protocol is based on the general method of monotosylation followed by base-induced cyclization.
Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol
-
Dissolve 2,2-dimethyl-1,3-propanediol in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine at 0 °C.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for several hours and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the monotosylated product.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylated intermediate.
-
Purify the intermediate by column chromatography on silica (B1680970) gel.
Step 2: Base-Induced Intramolecular Cyclization
-
Dissolve the purified monotosylated intermediate in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or ethanol.
-
Extract the product with a low-boiling organic solvent like diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation. The crude 3,3-dimethyloxetane can be purified by fractional distillation.[3]
Key Reactions of 3,3-Dimethyloxetane
The significant ring strain of the oxetane (B1205548) ring (approximately 25-26 kcal/mol) is the primary driver of its reactivity. This makes it susceptible to ring-opening reactions under various conditions.
Protocol 2: Cationic Ring-Opening Polymerization
3,3-Dimethyloxetane can undergo cationic ring-opening polymerization to form poly(3,3-dimethyloxetane).
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired amount of 3,3-dimethyloxetane and a dry solvent such as methylene (B1212753) chloride.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Prepare a solution of a suitable cationic initiator, such as acetylhexafluoroantimonate, in the same solvent.
-
Inject the initiator solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time.
-
Quench the polymerization by adding a solution of a nucleophilic agent, such as phenol (B47542) dissolved in the reaction solvent.
-
Continue stirring for a period to ensure complete quenching.
-
Wash the reaction mixture with distilled water until neutral.
-
Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Ring-Opening with Organometallic Reagents
The oxetane ring can be opened by strong nucleophiles like Grignard or organolithium reagents, often activated by a Lewis acid.
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,3-dimethyloxetane in a dry ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
If a Lewis acid catalyst (e.g., BF₃·OEt₂) is used, add it to the oxetane solution and stir for a short period.
-
Slowly add the organometallic reagent (e.g., a solution of an organolithium or Grignard reagent) via syringe or dropping funnel.
-
Allow the reaction to stir for the required time, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Safety and Handling
3,3-Dimethyloxetane is a flammable liquid and should be handled with appropriate safety precautions. It is moderately toxic by the intraperitoneal route.[6] When heated to decomposition, it may emit acrid smoke and fumes.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Research and Development
The unique structural and reactivity profile of 3,3-dimethyloxetane makes it a valuable tool in several areas of chemical research:
-
Medicinal Chemistry: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups in drug candidates. This substitution can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[7]
-
Polymer Science: As a monomer, 3,3-dimethyloxetane can be polymerized to create polyethers with specific thermal and mechanical properties.[1] It is also used in the synthesis of more complex polymer architectures.
-
Organic Synthesis: The ring-opening of 3,3-dimethyloxetane provides a reliable method for the synthesis of 1,3-difunctionalized compounds, which are common motifs in natural products and other complex organic molecules.[8]
-
Materials Science: Its low volatility and good adhesion properties make it a candidate for use in the formulation of coatings and adhesives.[9]
This guide provides a foundational understanding of the core chemical properties and handling of 3,3-dimethyloxetane. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and characterization data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 4. 3,3-DIMETHYLOXETANE(6921-35-3) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. chemimpex.com [chemimpex.com]
